KL001

Übersicht

Beschreibung

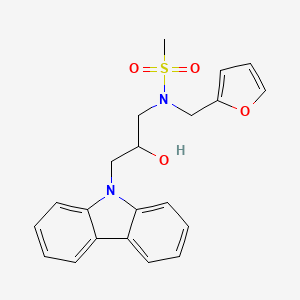

KL001, auch bekannt als N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-methansulfonamid, ist ein kleines Molekül, das Cryptochrom-Proteine (CRY1 und CRY2) stabilisiert. Diese Proteine sind für die Regulation von zirkadianen Rhythmen in Pflanzen und Tieren von entscheidender Bedeutung. Durch die Verhinderung des Ubiquitin-abhängigen Abbaus von CRY-Proteinen verlängert this compound die zirkadiane Periode effektiv .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Carbazolderivats. Die wichtigsten Schritte umfassen:

Bildung des Carbazolderivats: Dies beinhaltet die Reaktion von Carbazol mit geeigneten Reagenzien, um die Hydroxypropylgruppe einzuführen.

Furanylmethylsubstitution: Der Zwischenstoff wird dann unter basischen Bedingungen mit Furanylmethylchlorid umgesetzt, um die Furanylmethylgruppe einzuführen.

Methansulfonamidbildung: Schließlich wird der Zwischenstoff mit Methansulfonylchlorid behandelt, um die Sulfonamidgruppe zu bilden.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese wahrscheinlich die Optimierung der oben genannten Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten und strenge Qualitätskontrollmaßnahmen zur Aufrechterhaltung der Konsistenz umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonamid- und Hydroxypropylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: In der Regel mit Reagenzien wie Alkylhalogeniden und Basen.

Oxidationsreaktionen: Können Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten.

Reduktionsreaktionen: Können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen zu Derivaten mit unterschiedlichen Alkyl- oder Arylgruppen führen, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen, die im Molekül vorhanden sind, modifizieren können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Regulation der Cryptochrom-abhängigen Physiologie.

Biologie: Hilft beim Verständnis der molekularen Mechanismen, die zirkadianen Rhythmen zugrunde liegen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von zirkadianen Rhythmusstörungen und Stoffwechselkrankheiten wie Diabetes. .

Industrie: Während seine industriellen Anwendungen noch erforscht werden, könnte die Rolle von this compound bei der Regulierung biologischer Uhren zu Innovationen in der Landwirtschaft und Biotechnologie führen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Cryptochrom-Proteine (CRY1 und CRY2) stabilisiert und deren Ubiquitin-abhängigen Abbau verhindert. Diese Stabilisierung verlängert die zirkadiane Periode, indem sie die CLOCK-BMAL1-transkriptionelle Aktivität hemmt, die für die Aufrechterhaltung des zirkadianen Rhythmus entscheidend ist . Darüber hinaus hemmt this compound die Glucagon-induzierte Glukoneogenese in primären Hepatozyten, was auf eine Rolle bei der Stoffwechselregulation hindeutet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KL001 involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:

Formation of the Carbazole Derivative: This involves the reaction of carbazole with appropriate reagents to introduce the hydroxypropyl group.

Furanylmethyl Substitution: The intermediate is then reacted with furanylmethyl chloride under basic conditions to introduce the furanylmethyl group.

Methanesulfonamide Formation: Finally, the intermediate is treated with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves optimization of the above steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions

KL001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxypropyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like alkyl halides and bases.

Oxidation Reactions: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different alkyl or aryl groups, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

KL001 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the regulation of cryptochrome-dependent physiology.

Biology: Helps in understanding the molecular mechanisms underlying circadian rhythms.

Medicine: Potential therapeutic applications in the treatment of circadian rhythm disorders and metabolic diseases like diabetes. .

Industry: While its industrial applications are still being explored, this compound’s role in regulating biological clocks could lead to innovations in agriculture and biotechnology.

Wirkmechanismus

KL001 exerts its effects by stabilizing cryptochrome proteins (CRY1 and CRY2), preventing their ubiquitin-dependent degradation. This stabilization extends the circadian period by inhibiting the CLOCK-BMAL1 transcriptional activity, which is crucial for maintaining the circadian rhythm . Additionally, this compound inhibits glucagon-induced gluconeogenesis in primary hepatocytes, suggesting a role in metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

KL001 ist einzigartig in seiner spezifischen Wirkung auf Cryptochrom-Proteine. Ähnliche Verbindungen umfassen:

Longdaysin: Ein Caseinkinase-I- (CKI-) Inhibitor, der zirkadiane Rhythmen durch einen anderen Mechanismus beeinflusst.

SR8278: Ein synthetischer Ligand für die Kernrezeptoren REV-ERB, der ebenfalls zirkadiane Rhythmen beeinflusst, jedoch über einen anderen Weg.

This compound zeichnet sich durch seine Spezifität für CRY-Proteine aus, was es zu einem wertvollen Werkzeug für die Untersuchung und möglicherweise Manipulation von zirkadianen Rhythmen macht .

Biologische Aktivität

KL001 is a synthetic small molecule identified as a potent activator of cryptochrome (CRY), a crucial protein involved in the regulation of circadian rhythms. Research has shown that this compound stabilizes CRY proteins, preventing their degradation and influencing various biological processes, including metabolism and pigmentation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound primarily interacts with CRY1 and CRY2, inhibiting their ubiquitination and proteasomal degradation. This interaction enhances the stability of these proteins, leading to prolonged circadian periods in cellular models. The following key mechanisms have been identified:

- Inhibition of Ubiquitination : this compound competes with FBXL3, an E3 ubiquitin ligase responsible for CRY degradation. By binding to CRY proteins, this compound prevents their ubiquitination, thereby stabilizing them within the cell .

- Regulation of Gene Expression : this compound treatment has been shown to repress glucagon-induced expression of gluconeogenic genes such as Pck1 and G6pc in primary hepatocytes, indicating its role in metabolic regulation .

Table 1: Effects of this compound on CRY Stability and Gene Expression

| Parameter | Effect of this compound |

|---|---|

| CRY1 Protein Stability | Increased half-life |

| Ubiquitination | Inhibition |

| Gluconeogenic Gene Expression | Repressed under glucagon stimulation |

| Melanin Synthesis | Inhibited in melanocytes |

Impact on Metabolism

This compound's ability to stabilize cryptochromes has significant implications for metabolic processes. In studies involving primary hepatocytes, this compound was found to inhibit glucagon-induced gluconeogenesis without affecting basal glucose production. This suggests potential therapeutic applications for metabolic disorders such as type 2 diabetes .

Effects on Melanogenesis

Recent research indicated that this compound also plays a role in regulating melanin synthesis. In B16F10 melanoma cells, this compound treatment resulted in:

- Decreased Melanin Production : this compound inhibited cellular tyrosinase activity and reduced the expression of melanogenic proteins, effectively decreasing melanin synthesis .

- Altered Cellular Morphology : The compound reduced dendrite elongation in melanocytes, further supporting its role in modulating pigmentation .

Table 2: Effects of this compound on Melanogenesis

| Parameter | Effect of this compound |

|---|---|

| Tyrosinase Activity | Significantly inhibited |

| Melanogenic Protein Expression | Reduced levels |

| Dendrite Elongation | Decreased |

Study 1: Circadian Rhythm Modulation

In a study published in Nature Communications, researchers demonstrated that this compound effectively lengthened the circadian period in cell-based assays. The compound's ability to stabilize CRY proteins was linked to alterations in the expression patterns of clock-controlled genes .

Study 2: Metabolic Regulation

A separate investigation focused on the effects of this compound on glucose metabolism in diabetic models. The findings revealed that this compound administration led to improved glucose homeostasis by modulating hepatic gluconeogenesis pathways .

Eigenschaften

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFDLPAPSSOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309928-48-1 | |

| Record name | 309928-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.